(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one
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Overview
Description
(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one is a heterocyclic compound that features a unique fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an oxazolone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazole ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Phenyl-substituted derivatives with nitro or halogen groups.
Scientific Research Applications
(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Used in the synthesis of heterocyclic compounds.
tert-Butylamine: An aliphatic amine with applications in organic synthesis.
Uniqueness
(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(3S,7aR)-3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAPIMIROZBAGG-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=CC(=O)N2[C@@H](O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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